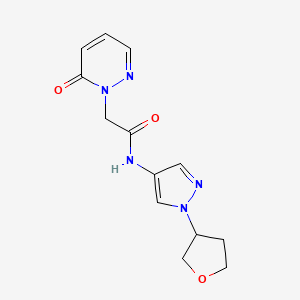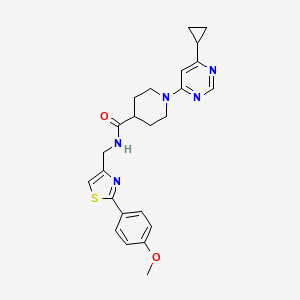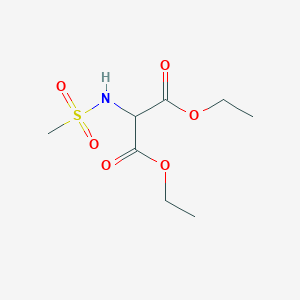
1,3-Diethyl 2-methanesulfonamidopropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds often involves reactions between diethyltin(methoxy)methanesulfonate and acids or alcohols under specific conditions to form self-assemblies or complexes. For instance, diethyltin-based three-dimensional assemblies have been synthesized using sulfonate-phosphonate ligands, demonstrating the complex synthesis routes possible with methanesulfonate derivatives (Shankar et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives reveals their potential for forming various structural motifs. X-ray crystallography and spectroscopic methods such as IR, NMR, and Raman spectroscopy are pivotal in characterizing these compounds. For example, the structure and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate have been elucidated, highlighting the intricate details of sulfonamide molecular structures (Galván et al., 2018).
Chemical Reactions and Properties
Methanesulfonate compounds participate in a variety of chemical reactions, showcasing their versatility. Reactions can include electrophilic substitution, where methanesulfonates react with different nucleophiles, showcasing their reactivity and potential for creating diverse molecular architectures. For instance, the synthesis of bis(indolyl)methanes via electrophilic substitution reactions catalyzed by aminosulfonic acid illustrates the chemical reactivity of methanesulfonate derivatives (Li et al., 2006).
科学的研究の応用
Synthesis and Characterization
1,3-Diethyl 2-methanesulfonamidopropanedioate and related compounds have been studied for various applications in the field of chemistry, particularly in synthesis and characterization. For instance, diethyltin(methoxy)methanesulfonate has been utilized to form three-dimensional self-assemblies, exhibiting unique structural motifs and binding modes, making them significant in the study of molecular structures and interactions (Shankar et al., 2011).
Reaction and Conversion
These compounds also play a crucial role in chemical reactions and conversions. For example, the selective oxidation of methane and ethane to alcohols in different solvents has been explored, with 1,3-Diethyl 2-methanesulfonamidopropanedioate related compounds serving as intermediates or catalysts in these processes (Sen et al., 1994). Similarly, the reaction of 2,3-epoxy-1-ol methanesulfonates with diethylaluminum chloride has been investigated for the regioselective formation of methanesulfonates, highlighting their potential in organic synthesis and industrial applications (Gao et al., 1991).
Structural and Spectroscopic Studies
In-depth structural and spectroscopic studies have been conducted on these compounds to understand their molecular composition and properties. For instance, investigations on the complex formation of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene provided insights into their ionic structures and hydrogen bonding interactions, which are pivotal for designing new materials and understanding molecular interactions (Binkowska et al., 2001).
特性
IUPAC Name |
diethyl 2-(methanesulfonamido)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c1-4-14-7(10)6(8(11)15-5-2)9-16(3,12)13/h6,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSFRIVDLKBXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


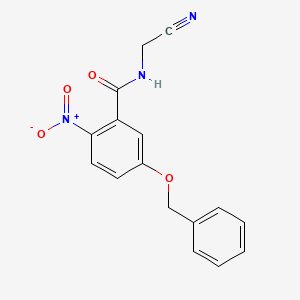

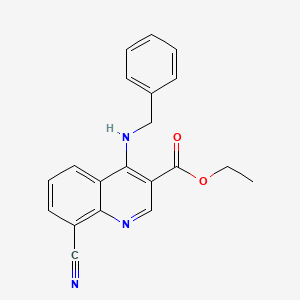
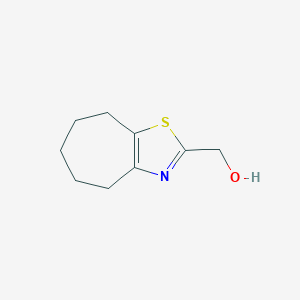
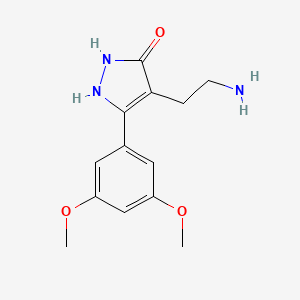
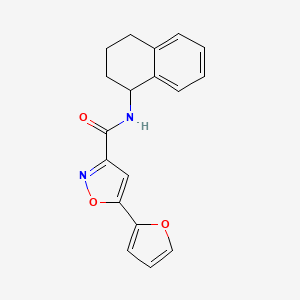
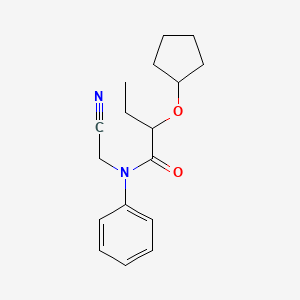
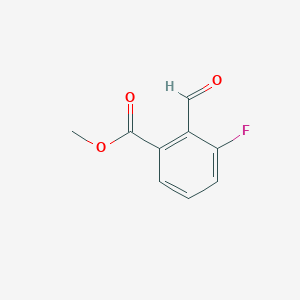
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)
